molecular formula C31H28N2O4S2 B4331717 1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane

Cat. No.: B4331717
M. Wt: 556.7 g/mol
InChI Key: NOQOHAQLJDEQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two fluorenyl groups attached to a diazepane ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane typically involves the following steps:

    Formation of Fluorenyl Sulfonyl Chloride: This is achieved by reacting fluorene with chlorosulfonic acid under controlled conditions to form fluorenyl sulfonyl chloride.

    Reaction with Diazepane: The fluorenyl sulfonyl chloride is then reacted with 1,4-diazepane in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms.

Scientific Research Applications

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane has several scientific research applications:

    Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for use in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorenyl groups can also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(9H-fluoren-2-yl)-1,4-diazepane: Lacks the sulfonyl groups, resulting in different chemical properties and reactivity.

    1,4-bis(9H-fluoren-2-ylsulfonyl)-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring, leading to different biological activities.

Uniqueness

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane is unique due to the presence of both fluorenyl and sulfonyl groups attached to a diazepane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4-bis(9H-fluoren-2-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O4S2/c34-38(35,26-10-12-30-24(20-26)18-22-6-1-3-8-28(22)30)32-14-5-15-33(17-16-32)39(36,37)27-11-13-31-25(21-27)19-23-7-2-4-9-29(23)31/h1-4,6-13,20-21H,5,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQOHAQLJDEQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)S(=O)(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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